Retf-4NA (tfa)

Description

Contextual Significance of Chymase in Biological Systems

Chymase, a prominent member of the serine protease family, plays a significant role in various physiological and pathophysiological processes. Primarily localized within the secretory granules of mast cells, it is also found in other tissues ijcmas.comfrontiersin.orgoup.comnih.govsigmaaldrich.com. Chymase is instrumental in a range of biological functions, including inflammation, tissue remodeling, processing of hormones and cytokines, release of growth factors, and expulsion of parasites ijcmas.comijcmas.com. A critical function of chymase is its involvement in the renin-angiotensin system, where it efficiently converts angiotensin I to angiotensin II, a potent mediator of blood pressure regulation and a key player in conditions such as hypertension, cardiac hypertrophy, and metabolic syndrome ijcmas.comfrontiersin.orgnih.govsigmaaldrich.comaai.org. Beyond its role in angiotensin II formation, chymase can also cleave connective tissue components, exhibit anticoagulant activity, and modulate immune responses by cleaving specific cytokines and chemokines frontiersin.org. Its involvement in cardiovascular diseases, asthma, and inflammatory skin conditions highlights its broad impact on human health nih.govsigmaaldrich.com.

The Role of Selective Substrates in Enzyme Research

Enzyme research relies heavily on the use of selective substrates to accurately measure enzyme activity, characterize kinetic parameters, and screen for inhibitors or activators biosynth.comontosight.aistudysmarter.co.ukresearchgate.netscbt.combyjus.com. Selective substrates are designed to be specifically recognized and cleaved by a target enzyme, minimizing interference from other enzymes present in a biological sample. This specificity is often achieved through the design of peptide sequences that match the enzyme's active site preferences studysmarter.co.ukresearchgate.netbyjus.comresearchgate.net. Chromogenic substrates, such as those incorporating a 4-nitroanilide (4-NA) moiety, are particularly valuable. Upon enzymatic cleavage of the peptide bond, the 4-nitroanilide group is released as a colored molecule (p-nitroaniline), which can be quantified spectrophotometrically, typically at 405 nm, to determine the rate of enzyme activity biosynth.comsigmaaldrich.com. The catalytic efficiency, often expressed as the kcat/Km ratio, is a key metric used to assess enzyme specificity and the suitability of a substrate for quantitative assays researchgate.net.

Overview of RETF-4NA (tfa) as a Research Tool

RETF-4NA (tfa) is a synthetic peptide substrate specifically designed for the assay of chymase activity medchemexpress.comfishersci.comdcchemicals.comnordicbiosite.commedchemexpress.comtocris.combiocat.com. The peptide sequence comprises the amino acids Arginine (R), Glutamic acid (E), Threonine (T), and Phenylalanine (F) tocris.com. The "4NA" designation indicates the presence of a 4-nitroanilide chromogenic leaving group, which allows for colorimetric detection of enzyme activity biosynth.comsigmaaldrich.com. The "(tfa)" likely refers to a trifluoroacetyl modification, a common practice in peptide synthesis to enhance stability or alter properties. RETF-4NA (tfa) has demonstrated significant utility as a sensitive and selective tool for measuring chymase activity, proving effective for both free chymase and chymase complexed with α2-macroglobulin (α2M) medchemexpress.comdcchemicals.comnordicbiosite.commedchemexpress.com. Notably, RETF-4NA (tfa) exhibits selectivity over other proteases such as cathepsin G and chymotrypsin (B1334515) tocris.com, making it a preferred substrate for studies requiring precise chymase quantification, particularly in complex biological matrices like serum nih.gov.

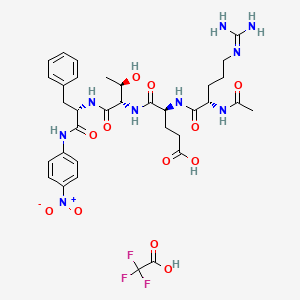

Structure

2D Structure

Properties

Molecular Formula |

C34H44F3N9O12 |

|---|---|

Molecular Weight |

827.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H43N9O10.C2HF3O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;3-2(4,5)1(6)7/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);(H,6,7)/t18-,23+,24+,25+,27+;/m1./s1 |

InChI Key |

ZCKAWGNYQYWPQO-RTNJFBSRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Discovery and Rational Design of Retf 4na Tfa

Historical Context of Chymase Substrate Development

The study of proteases, including chymase, has a long history, initially relying on the identification of natural substrates and the synthesis of simpler peptide derivatives. Early methods for characterizing protease specificity often involved using purified enzymes with a limited set of synthetic substrates, typically chromogenic or fluorogenic peptides, to identify preferred cleavage sites. For instance, substrates ending in p-nitroanilide (p-NA) were commonly employed, where cleavage released p-nitroaniline, a colored product that could be quantified spectrophotometrically dcchemicals.comdiva-portal.org. Over time, the limitations of these single-substrate approaches became apparent, as they provided only a narrow view of an enzyme's broader substrate recognition capabilities. This led to the development of more comprehensive strategies to map protease specificity comprehensively pnas.orgnih.govnih.gov.

Combinatorial Peptide Substrate Screening Methodologies for Enzyme Selectivity

The advent of combinatorial chemistry revolutionized the study of enzyme specificity. Techniques such as positional scanning synthetic combinatorial libraries (PS-SCLs) and phage display libraries allow for the simultaneous screening of thousands to billions of peptide sequences, enabling the rapid identification of optimal substrates for a given enzyme pnas.orgnih.govnih.govpnas.orgnih.gov.

Combinatorial Peptide Libraries: These libraries are constructed by systematically varying amino acids at different positions within a peptide sequence. For example, PS-SCLs involve creating sublibraries where one position is fixed with a specific amino acid while the other positions are randomized, or vice versa. This approach allows researchers to probe the preference for each amino acid at every position relative to the cleavage site (P1, P2, P3, etc., and P1', P2', etc.) nih.govpnas.org.

Phage Display: This technique involves displaying peptide libraries on the surface of bacteriophages. After incubation with the target protease, phages displaying cleaved substrates are separated, amplified, and sequenced. This method has been instrumental in identifying substrate specificities for numerous proteases, including chymase diva-portal.orgpnas.orgoup.comnih.gov.

Fluorogenic Substrates: The use of fluorogenic leaving groups, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), attached to the C-terminus of a peptide substrate, is crucial. Upon enzymatic cleavage, the fluorophore is released, leading to an increase in fluorescence that can be measured to quantify enzyme activity and substrate preference nih.govpnas.org.

These advanced methodologies have been vital in dissecting the complex substrate recognition profiles of enzymes like chymase, moving beyond simple P1 residue preferences to understand extended specificity oup.comnih.govnih.gov.

Identification and Optimization of the Ac-RETF-pNA Sequence for Chymase Specificity

The development of RETF-4NA (Ac-Arg-Glu-Thr-Phe-pNA) is a direct outcome of applying combinatorial screening methodologies to understand human chymase specificity nih.govresearchgate.netnih.gov. Research has shown that human chymase (HC) exhibits a preference for aromatic amino acids, particularly Phenylalanine (Phe) or Tyrosine (Tyr), at the P1 position. Furthermore, it shows a preference for aliphatic amino acids in the P2 to P4 positions N-terminal to the cleavage site. Critically, acidic amino acids like Aspartic acid (Asp) or Glutamic acid (Glu) are strongly preferred at the P2' position, C-terminal to the cleavage site oup.comnih.govnih.gov.

The sequence Arg-Glu-Thr-Phe (RETF) was identified through such screening efforts as a preferred substrate motif for human chymase nih.govresearchgate.net. Specifically, studies have indicated that RETF-4NA is cleaved more avidly by chymase when it is bound to α2-macroglobulin (α2M) compared to its free form medchemexpress.comrndsystems.comtocris.com. Importantly, RETF-4NA demonstrates selectivity, showing minimal cleavage by other related proteases such as cathepsin G and chymotrypsin (B1334515) researchgate.netnih.govrndsystems.comtocris.com. This selectivity is crucial for its utility in accurately measuring chymase activity in complex biological samples.

Table 1: Comparative Substrate Cleavage by Chymotrypsin-like Proteases

| Substrate | Human Chymase | Cathepsin G | Chymotrypsin | Reference |

| VPF-4NA | High | High | High | nih.gov |

| AAPF-4NA | High | High | High | nih.gov |

| AEPF-4NA | High | Moderate | Moderate | nih.gov |

| FPF-4NA | High | Moderate | Moderate | nih.gov |

| RETF-4NA | Very High | Low | Low | nih.gov |

| Benzoyl-Phe-4NA | Moderate | Moderate | Moderate | nih.gov |

Note: Relative cleavage rates are indicated qualitatively based on available data. RETF-4NA shows a distinct preference for human chymase.

Role of Trifluoroacetic Acid in the Preparation and Characterization of RETF-4NA (tfa)

Trifluoroacetic acid (TFA) plays a critical and multifaceted role in the synthesis and purification of synthetic peptides, including RETF-4NA. In solid-phase peptide synthesis (SPPS), TFA is routinely used in the final cleavage step to detach the synthesized peptide from the solid support resin and to remove side-chain protecting groups mdpi.comd-nb.infoopnme.comopnme.com. Following cleavage, peptides are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC). TFA is commonly added to the mobile phase (typically as a 0.1% aqueous solution) during RP-HPLC, where it acts as an ion-pairing agent. This enhances peptide solubility and improves peak shape, leading to better chromatographic separation and higher purity peptide.combachem.comgenscript.comlcms.cznih.gov.

Consequently, synthetic peptides are frequently isolated as trifluoroacetate (B77799) salts. The "(tfa)" designation in RETF-4NA (tfa) indicates that the peptide is in its trifluoroacetate salt form. While TFA is essential for synthesis and purification, residual TFA can sometimes interfere with downstream applications or characterization, prompting methods for its removal or exchange to more biologically benign counter-ions like acetate (B1210297) or hydrochloride, if necessary mdpi.comnih.govthermofisher.comresearchgate.net. The characterization of the purified peptide, including its mass and purity, is typically confirmed using techniques such as mass spectrometry and analytical HPLC, often employing TFA-containing buffers mdpi.compeptide.com.

Substrate Specificity and Selectivity Profiling against Related Proteases

RETF-4NA (tfa) has been characterized as a substrate that exhibits a pronounced preference for chymase, distinguishing it from other related proteases rndsystems.comtocris.comresearchgate.netnih.gov. This selectivity is crucial for accurately measuring chymase activity in complex biological samples where other proteases may be present.

Differentiation from Chymotryptic Serine Peptidases (e.g., Cathepsin G, Chymotrypsin)

Studies have demonstrated that RETF-4NA (tfa) shows a significantly higher turnover rate with chymase compared to other chymotryptic serine peptidases such as Cathepsin G and Chymotrypsin rndsystems.comtocris.comresearchgate.netnih.gov. For instance, when comparing the selectivity constants (kcat/Km), RETF-4NA exhibits a much more pronounced preference for chymase over Cathepsin G and Chymotrypsin than some other tested substrates researchgate.net. Specifically, the ratio of activity for chymase relative to Cathepsin G and Chymotrypsin has been reported as 55:8.0:1 for RETF-4NA, indicating a substantial degree of selectivity researchgate.net. This differentiation is vital for assays aiming to specifically quantify chymase activity without interference from these other proteases researchgate.netnih.gov.

Enzymatic Kinetic Studies of Chymase-Mediated Hydrolysis of RETF-4NA (tfa)

Enzymatic kinetic studies involving RETF-4NA (tfa) have been conducted to elucidate the precise mechanisms and efficiencies of chymase-mediated hydrolysis medchemexpress.comrndsystems.comtocris.comadooq.commedchemexpress.eumedchemexpress.comglpbio.comnordicbiosite.com. These studies typically involve measuring the rate of substrate cleavage under varying substrate concentrations to determine key kinetic parameters. RETF-4NA's sensitivity allows for detection of chymase activity at low concentrations, making it suitable for various assay formats medchemexpress.comrndsystems.comtocris.comadooq.comglpbio.comnordicbiosite.com.

Comparative Analysis of Kinetic Parameters (e.g., kcat/Km) with Other Substrates

Differential Interaction with Chymase Conformational States

Chymase can exist in different functional states, notably as a free enzyme or complexed with α2-macroglobulin (α2M), a major plasma protease inhibitor medchemexpress.comrndsystems.comtocris.comnih.gov. The interaction of RETF-4NA (tfa) with these different conformational states has been a key area of investigation.

Enhanced Cleavage by α2-Macroglobulin-Bound Chymase

A significant finding regarding RETF-4NA (tfa) is its enhanced cleavage by chymase when the enzyme is bound to α2-macroglobulin medchemexpress.comrndsystems.comtocris.comadooq.comglpbio.comnordicbiosite.comnih.gov. Unlike many other protease inhibitors that completely inactivate bound enzymes, α2M binding to chymase does not abolish its ability to hydrolyze smaller substrates like RETF-4NA nih.gov. In fact, studies indicate that α2M-bound chymase can cleave RETF-4NA more avidly or efficiently than the free, unbound form of the enzyme rndsystems.comtocris.comadooq.comglpbio.comnordicbiosite.com. This property is particularly valuable for detecting chymase activity in biological fluids like serum, where it is often found complexed with α2M medchemexpress.comnih.gov.

Cleavage by Free Chymase

RETF-4NA (tfa) is also efficiently cleaved by free, unbound chymase medchemexpress.comrndsystems.comtocris.comadooq.comglpbio.comnordicbiosite.com. The substrate's sensitivity allows for the detection and quantification of chymase activity in its active, monomeric form. The kinetic parameters for the hydrolysis of RETF-4NA by free chymase have been determined, providing a baseline for comparison with the α2M-bound form and contributing to a comprehensive understanding of chymase's enzymatic behavior nih.gov.

Compound List:

RETF-4NA (tfa)

Compound Information

RETF-4NA (tfa)

Chemical Name: Arginyl-Glutamyl-Threonyl-Phenylalanyl-4-nitroanilide (sequence RETF) tocris.com

Primary Use: Chymase-specific chromogenic substrate peptide medchemexpress.comdcchemicals.comnordicbiosite.commedchemexpress.comtocris.combiocat.com

Key Features: Sensitive and selective for chymase, effective for both free and α2-macroglobulin-bound chymase medchemexpress.comdcchemicals.comnordicbiosite.commedchemexpress.com. Exhibits selectivity over cathepsin G and chymotrypsin (B1334515) tocris.com.

Chromogenic Moiety: 4-nitroanilide (4-NA) biosynth.comsigmaaldrich.com

Molecular Weight: 713.75 tocris.com

CAS Number: 1160928-63-1 tocris.combiocat.com

Methodological Applications of Retf 4na Tfa in Academic Research

Development and Optimization of Chymase Activity Assays

The utility of RETF-4NA (tfa) is centered on its application in robust and specific assays for chymase activity. medchemexpress.com This substrate was purposefully designed based on combinatorial screening to optimize its interaction with chymase, leading to superior performance compared to older, less specific substrates. researchgate.net

The chymase activity assay using RETF-4NA (tfa) is based on a straightforward colorimetric principle. RETF-4NA is a chromogenic substrate, meaning it is a compound that can be cleaved by an enzyme to produce a colored product. The peptide sequence of RETF-4NA is specifically recognized by the active site of chymase.

The enzymatic reaction proceeds as follows:

Chymase identifies and binds to the RETF-4NA (tfa) substrate.

The enzyme catalyzes the hydrolysis (cleavage) of a peptide bond within the substrate.

This cleavage releases the chemical group p-nitroanilide (4NA).

Free p-nitroanilide has a distinct yellow color and strongly absorbs light at a wavelength of 405 nm. In contrast, the intact RETF-4NA substrate is colorless and does not absorb light at this wavelength. Therefore, the rate of yellow color development is directly proportional to the enzymatic activity of chymase in the sample. By measuring the change in absorbance at 405 nm over time using a spectrophotometer or plate reader, researchers can precisely quantify chymase activity. sigmaaldrich.com

A significant challenge in enzyme assays is interference from other components within complex biological samples such as serum or tissue homogenates. These matrices contain numerous other proteases that could potentially cleave the substrate, creating a high background signal (noise) that obscures the specific signal from chymase.

RETF-4NA (tfa) was specifically engineered for high selectivity to overcome this issue. researchgate.net Research comparing RETF-4NA to other peptidyl nitroanilide substrates demonstrated its substantial selectivity for chymase over other related chymotryptic peptidases like cathepsin G and chymotrypsin (B1334515). researchgate.net For example, the selectivity ratio (defined by the specificity constant kcat/Km) for chymase compared to cathepsin G and chymotrypsin is significantly higher for RETF-4NA than for other substrates like AEPF-4NA. researchgate.net This high selectivity minimizes off-target cleavage, resulting in very low background hydrolysis. This characteristic is crucial for achieving a high signal-to-noise ratio, enabling the detection of chymase activity at very low concentrations, with a reported threshold of approximately 1 pM (30 pg/ml) in serum. researchgate.net

| Substrate | Target Enzyme | Relative Specificity Constant (kcat/Km) Ratio vs. Cathepsin G | Relative Specificity Constant (kcat/Km) Ratio vs. Chymotrypsin |

|---|---|---|---|

| RETF-4NA | Chymase | 55:1 | 55:8 |

| AEPF-4NA | Chymase | 15:1 | 15:8.5 |

Utility in Investigating Chymase-Related Biochemical Processes and Pathways

The ability to accurately measure chymase activity with RETF-4NA (tfa) is instrumental in elucidating the enzyme's role in various biochemical pathways. Chymase is a multifunctional enzyme implicated in numerous processes, and RETF-4NA (tfa) provides a direct means to study its enzymatic contributions.

Key research areas that benefit from this assay include:

Cardiovascular Regulation: Chymase is a key enzyme in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II. nih.govnih.gov Using RETF-4NA (tfa), researchers can quantify this activity in tissues and investigate its role in hypertension, cardiac hypertrophy, and atherosclerosis. nih.gov

Tissue Remodeling and Fibrosis: Chymase can activate precursors of matrix metalloproteinase-9 (MMP-9) and transforming growth factor-β (TGF-β), both of which are critical mediators of tissue remodeling and fibrosis. nih.govnih.gov The RETF-4NA (tfa) assay allows for the study of chymase activity in these pathways, which are relevant to conditions like organ fibrosis and nonalcoholic steatohepatitis (NASH). nih.gov

Inflammation: Mast cell degranulation releases chymase during inflammatory responses. Studies using RETF-4NA (tfa) can help determine the extent of chymase activity in inflammatory conditions such as ulcerative colitis and atopic dermatitis, shedding light on its role in disease pathogenesis. nih.govnih.gov

Application in Studies of Enzyme-Inhibitor Interactions (e.g., Chymase Inhibitor Screening)

The RETF-4NA (tfa) based colorimetric assay is highly suitable for high-throughput screening of potential chymase inhibitors. nih.gov The development of chymase inhibitors is a therapeutic strategy for several diseases, including cardiovascular and inflammatory disorders. nih.govnih.gov

In an inhibitor screening setup, the assay is performed in the presence of various test compounds.

If a compound is an effective inhibitor, it will bind to chymase and block its enzymatic activity.

This inhibition prevents the cleavage of RETF-4NA (tfa) and the subsequent release of p-nitroanilide.

The result is a lack of, or significant reduction in, the development of yellow color.

The simplicity and reliability of this assay allow for the rapid screening of large chemical libraries to identify potent and selective chymase inhibitors. The quantitative nature of the assay also enables the determination of key inhibitor characteristics, such as the half-maximal inhibitory concentration (IC50), which is essential for drug development.

Role in Understanding Protein-Protein Interactions Involving Chymase and its Modulators

The activity of chymase in the body can be regulated by interactions with other proteins. A primary example is its interaction with α2-macroglobulin (α2M), a large plasma protein that acts as a protease inhibitor by entrapping target enzymes. researchgate.net

A crucial feature of RETF-4NA (tfa) is that it is a sensitive and selective substrate for chymase not only when the enzyme is free but also when it is bound to α2M. medchemexpress.comresearchgate.net This allows researchers to use the assay to investigate the activity of chymase within this physiological complex. By measuring the rate of RETF-4NA (tfa) hydrolysis, scientists can study how binding to modulators like α2M affects chymase's enzymatic function and its accessibility to substrates. This provides a more physiologically relevant understanding of how chymase activity is controlled and maintained in biological fluids like serum, where it can be captured by α2M to create a reservoir of angiotensin II-generating activity. researchgate.net

Advanced Research Perspectives and Future Directions for Retf 4na Tfa

Structural Biology Investigations of RETF-4NA (tfa)-Chymase Complexes

Understanding the precise molecular interactions between RETF-4NA (tfa) and chymase is crucial for deciphering enzyme mechanisms and designing targeted inhibitors or modulators. Structural biology approaches, including computational modeling and experimental techniques, are pivotal in this regard.

Computational Modeling and Molecular Dynamics Simulations

Computational methods, such as molecular modeling and molecular dynamics (MD) simulations, provide invaluable insights into the dynamic behavior of protein-substrate complexes. These simulations can predict binding modes, conformational changes, and the energetic landscape of the interaction between RETF-4NA (tfa) and chymase. By modeling the active site of chymase in complex with RETF-4NA (tfa), researchers can visualize the initial docking and subsequent catalytic steps. MD simulations allow for the observation of these processes over time, revealing transient interactions and the flexibility of both the peptide substrate and the enzyme. This approach can help identify key residues involved in substrate binding and catalysis, guiding further experimental validation. While specific MD studies on RETF-4NA (tfa) are not detailed in the provided search results, the general application of computational modeling in understanding enzyme-substrate interactions is well-established for other systems nih.gov.

Elucidation of the Structural Basis for Substrate Recognition and Cleavage

The specific sequence of RETF-4NA (tfa) (Arg-Glu-Thr-Phe) is designed to be recognized and cleaved by chymase. The terminal 4-nitroanilide (4NA) moiety serves as a chromogenic reporter, releasing a colored product upon cleavage. Research aims to elucidate the precise structural features of chymase that confer this specificity. This involves understanding how the amino acid residues of RETF-4NA (tfa) interact with the binding pockets and catalytic machinery of chymase. For instance, the aromatic phenylalanine residue at the P1 position is known to be critical for chymotrypsin-like proteases, including chymase, to recognize and cleave the substrate peptide bond mdpi.com. Advanced structural studies, potentially involving X-ray crystallography or cryo-electron microscopy (cryo-EM) of chymase bound to RETF-4NA (tfa) or its analogues, could provide atomic-level detail of these interactions. Such studies are analogous to those performed for other enzyme systems, such as CRISPR-Cas12f nucleases, where structural determination has revealed detailed mechanisms of substrate recognition and cleavage nih.gov.

Design and Synthesis of Modified RETF-4NA (tfa) Analogues

The chemical structure of RETF-4NA (tfa) can be modified to create novel analogues with altered properties, expanding its utility in research.

Exploration of Altered Peptide Sequences for Enhanced Specificity or Activity

Modifying the amino acid sequence of RETF-4NA (tfa) can lead to analogues with enhanced specificity for particular chymase isoforms or improved catalytic efficiency (kcat/Km). By systematically substituting amino acids or altering their positions, researchers can probe the structure-activity relationships of chymase substrates. For example, changing the P1 residue from phenylalanine could alter substrate preference. Such modifications aim to fine-tune the substrate's interaction with the enzyme's active site, potentially leading to more sensitive or selective assays. RETF-4NA itself is noted for its substantial chymase selectivity compared to other substrates, contributing to a low signal-to-noise ratio in assays nih.gov. Further sequence modifications could build upon this selectivity.

Development of Fluorogenic or Luminescent Variants for Advanced Detection

Beyond the chromogenic 4-nitroanilide group, RETF-4NA (tfa) can be engineered with fluorogenic or luminescent reporter groups. These modifications would enable highly sensitive detection of chymase activity, potentially allowing for real-time monitoring in complex biological systems or at lower enzyme concentrations. Fluorogenic substrates typically release a fluorescent molecule upon enzymatic cleavage, leading to a measurable increase in fluorescence. Luminescent variants would operate similarly, but with light emission. The development of such probes is a common strategy in enzyme activity profiling and imaging, offering advantages in sensitivity and dynamic range over chromogenic substrates biocat.com.

Expanding the Scope of Research Areas Utilizing RETF-4NA (tfa)

RETF-4NA (tfa) primarily serves as a substrate for chymase, but its application can be broadened to investigate various physiological and pathological processes where chymase plays a role. Chymase is implicated in a wide array of conditions, including inflammation, tissue injury, and remodeling nih.gov.

Inflammation and Immune Response: Chymase is released by mast cells and contributes to inflammatory processes. RETF-4NA (tfa) can be used to monitor chymase activity in inflammatory disease models, aiding in the understanding of disease pathogenesis and the evaluation of anti-inflammatory therapies. Its ability to detect chymase bound to α2-macroglobulin (α2M) is particularly relevant, as this complex is found in serum and can represent a reservoir of angiotensin II-generating activity nih.govtocris.com.

Cardiovascular Diseases: Chymase is involved in angiotensin II formation, a key regulator of blood pressure and cardiovascular function. Research utilizing RETF-4NA (tfa) could explore the role of chymase in hypertension, atherosclerosis, and cardiac remodeling.

Cancer Research: Chymases have been implicated in tumor growth, invasion, and metastasis. RETF-4NA (tfa) could serve as a tool to assess chymase activity in tumor microenvironments or in specific cancer cell types, potentially identifying chymase as a therapeutic target.

Epigenetic Studies: Some suppliers mention RETF-4NA (tfa) for epigenetic studies adooq.com, suggesting potential applications in understanding how chymase activity might influence epigenetic modifications or be regulated by epigenetic mechanisms, although specific research in this area is not detailed.

Contributions to Cancer Research Methodologies

While direct applications of RETF-4NA (tfa) in cancer treatment methodologies are not extensively documented, its role in studying proteases that are implicated in cancer progression is significant. Proteases like chymase are involved in processes such as extracellular matrix degradation, tissue remodeling, and inflammation, all of which can contribute to tumor growth, invasion, and metastasis institut-curie.orgeortc.orgocrf.com.aufriendsofcancerresearch.orgeortc.org. By serving as a selective substrate for chymase, RETF-4NA (tfa) can be employed in research settings to:

Investigate protease activity in cancer microenvironments: Understanding how chymase activity changes in the presence of tumor cells or within the tumor microenvironment can provide insights into disease mechanisms.

Develop and validate protease inhibitors: RETF-4NA (tfa) can be used in screening assays to identify and characterize novel inhibitors of chymase, which could potentially be developed as anti-cancer therapeutics targeting protease-driven pathways.

Study cellular processes linked to proteolysis: Research into cancer cell migration, invasion, and angiogenesis often involves enzymes that degrade the extracellular matrix, where chymase can play a role.

Role in Metabolic Disease Research

RETF-4NA (tfa) has been classified under research areas related to metabolic diseases, suggesting its potential utility in studying pathways affected by metabolic dysfunction medchemexpress.commedchemexpress.com. While the compound's primary function is as a chymase substrate, chymase itself has been implicated in various metabolic processes and diseases. For example, chymase plays a role in the renin-angiotensin system, which is critical for blood pressure regulation and can be dysregulated in conditions like hypertension and diabetes, both components of the metabolic syndrome nih.govnih.govmdpi.com.

Research utilizing RETF-4NA (tfa) could focus on:

Investigating chymase activity in metabolic tissues: Understanding how chymase levels or activity correlate with metabolic parameters in tissues such as adipose tissue, liver, or pancreas.

Studying the impact of chymase on insulin (B600854) signaling: Chymase has been shown to cleave angiotensinogen (B3276523) to produce angiotensin II, which can influence insulin sensitivity and glucose metabolism. RETF-4NA (tfa) can help quantify chymase activity in models of insulin resistance or diabetes nih.govmdpi.com.

Assessing chymase as a biomarker: Changes in chymase activity, measurable with substrates like RETF-4NA (tfa), might serve as indicators of metabolic dysfunction or disease progression.

Table 1: Chymase Activity Measurement with RETF-4NA (tfa)

| Enzyme Activity Measured | Substrate | Target Enzyme | Key Characteristic | Research Application |

| Chymase activity | RETF-4NA (tfa) | Chymase | Sensitive and selective; cleaved more avidly by α₂M-bound chymase than free chymase. | Quantifying chymase activity in various biological samples; studying chymase kinetics. |

Emerging Research Applications in Protease Biology

The core function of RETF-4NA (tfa) is in the study of protease biology, specifically chymase. Its selectivity and sensitivity make it a valuable tool for elucidating the roles of chymase in various physiological and pathological processes. Emerging research applications include:

Characterizing chymase isoforms and binding partners: Investigating how chymase interacts with other proteins, such as α₂-macroglobulin, and how these interactions affect its enzymatic activity. RETF-4NA (tfa) allows for the precise measurement of activity in these complexed forms dcchemicals.comrndsystems.comtocris.commedchemexpress.commedchemexpress.eunordicbiosite.com.

Exploring chymase in inflammatory and cardiovascular diseases: Chymase is implicated in inflammatory responses and cardiovascular remodeling, including the generation of angiotensin II, which affects blood pressure. RETF-4NA (tfa) can be used to monitor chymase activity in models of these conditions.

Developing novel diagnostic and therapeutic strategies: By providing a means to accurately measure chymase activity, RETF-4NA (tfa) supports research aimed at developing targeted therapies or diagnostic markers based on protease function.

Challenges and Methodological Considerations in Utilizing Retf 4na Tfa

Contextual Interpretation of Chymase Activity Data in Diverse Biological Systems

Interpreting chymase activity data obtained using RETF-4NA (tfa) requires an understanding of the biological system under investigation, as chymase's presence, activity, and interaction with its substrate can vary significantly.

Chymase Localization, Activation, and Inhibitory Environment: Chymase is primarily stored within the secretory granules of mast cells, where it is maintained in an inactive state due to the acidic pH (around 5.5) within these granules mdpi.com. Enzymatic activity is only realized upon mast cell degranulation, typically triggered by inflammatory stimuli or tissue injury, which releases chymase into the extracellular environment where the pH is more conducive to its function (optimal pH between 7 and 9) mdpi.com. Furthermore, biological fluids like blood contain potent endogenous inhibitors, such as α-antitrypsin and α-antichymotrypsin, which can rapidly inactivate free chymase mdpi.com. This means that the mere presence of chymase protein does not guarantee measurable enzymatic activity, and the context of mast cell activation and the presence of inhibitors are critical for data interpretation.

Influence of α2-Macroglobulin Binding: The interaction of chymase with α2-macroglobulin (α2M) significantly influences its activity as measured by RETF-4NA (tfa) nih.govtocris.commedchemexpress.comrndsystems.comadooq.comnordicbiosite.comglpbio.commedchemexpress.comdcchemicals.com. Studies indicate that RETF-4NA (tfa) is cleaved more efficiently by chymase when it is complexed with α2M nih.govtocris.commedchemexpress.comrndsystems.comadooq.comnordicbiosite.comglpbio.commedchemexpress.comdcchemicals.com. This phenomenon is particularly relevant when analyzing samples from biological compartments where α2M is abundant, such as serum. The binding to α2M can protect chymase from inhibitors and potentially alter its conformational state, affecting its substrate interaction.

Variability in Biological Matrices: Tissue vs. Plasma: Measuring chymase activity in different biological matrices presents distinct challenges. While tissue sampling is considered the most accurate method for assessing chymase, it is often not feasible in clinical settings mdpi.com. Plasma measurements are more clinically accessible but are complicated by the presence of strong inhibitory factors mdpi.com. Although innovative methods have been developed to assess plasma chymase activity, these often reflect protein quantification rather than direct enzymatic function mdpi.com. Consequently, interpreting plasma chymase activity requires careful consideration of potential inhibition and the dynamic interplay of chymase with its environment.

Application in Disease Contexts and Assay Limitations: RETF-4NA (tfa) has been employed in studies investigating disease states, such as mastocytosis, where it aids in quantifying chymase activity alongside other mast cell proteases like tryptase nih.gov. These studies often establish assay detection thresholds, providing a benchmark for identifying significant chymase activity nih.gov. The use of inhibitors, such as chymostatin, is also a common practice to distinguish specific chymase-mediated hydrolysis from background enzymatic activity nih.gov.

Q & A

Q. What is the standard protocol for measuring chymase activity using RETF-4NA (TFA)?

RETF-4NA (TFA) is employed in spectrophotometric assays to detect chymase activity. The protocol involves preparing a serum matrix or buffer system (e.g., Tris-HCl, pH 8.0), adding RETF-4NA (TFA) at a final concentration of 0.1–1.0 mM, and monitoring the release of p-nitroaniline (pNA) at 405 nm. Kinetic measurements should be taken over 30–60 minutes, with background hydrolysis subtracted using blank controls. This method achieves a sensitivity of ≥1 pM chymase activity in serum .

Q. How should RETF-4NA (TFA) be stored to maintain stability?

RETF-4NA (TFA) is provided as a lyophilized powder and must be stored at ≤-20°C. Prior to use, reconstitute in dimethyl sulfoxide (DMSO) or assay buffer, avoiding repeated freeze-thaw cycles. Long-term stability requires desiccation and protection from light .

Q. What controls are essential when using RETF-4NA (TFA) in enzymatic assays?

Include (i) a substrate-free control to measure spontaneous hydrolysis, (ii) enzyme-negative controls to assess non-specific cleavage, and (iii) a reference standard (e.g., recombinant human chymase) to validate assay conditions. For serum-based studies, pre-treat samples with protease inhibitors (excluding chymase-specific inhibitors) to isolate target activity .

Advanced Research Questions

Q. How can researchers optimize RETF-4NA (TFA) assays for low-abundance chymase detection in complex biological matrices?

To enhance sensitivity in serum or tissue homogenates:

- Pre-concentrate samples via ultrafiltration (e.g., 10 kDa cutoff).

- Use α₂-macroglobulin (α₂M) to stabilize chymase activity, as α₂M-bound chymase retains ~80% activity compared to free enzyme.

- Optimize substrate concentration using Michaelis-Menten kinetics (reported for RETF-4NA is 0.12 mM in serum) .

Q. What experimental strategies mitigate interference from trifluoroacetate (TFA) residues in RETF-4NA (TFA)?

TFA, a counterion from peptide synthesis, can alter enzyme kinetics or cellular assays. To minimize effects:

Q. How to resolve discrepancies between RETF-4NA (TFA) and alternative substrates (e.g., AAPF-4NA) in kinetic studies?

Discrepancies often arise from substrate selectivity. RETF-4NA (TFA) exhibits 10-fold higher specificity for chymase over trypsin-like proteases compared to AAPF-4NA. Validate results by:

Q. What statistical methods are recommended for analyzing RETF-4NA (TFA)-derived kinetic data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate and . For comparative studies, apply Student’s t-test or ANOVA with post-hoc correction (e.g., Tukey’s test). Report standard deviation (SD) or standard error of the mean (SEM) for triplicate measurements. Raw data should be archived with metadata detailing experimental conditions .

Data Interpretation & Contradictions

Q. Why might RETF-4NA (TFA) show elevated background hydrolysis in certain assays?

High background signals may result from:

Q. How to address inconsistent chymase activity measurements across laboratories using RETF-4NA (TFA)?

Standardize protocols by:

- Adopting reference materials (e.g., NIST-tested chymase).

- Reporting detailed methods, including buffer composition, temperature, and instrument calibration.

- Participating in inter-laboratory reproducibility studies .

Integration with Emerging Techniques

Q. Can RETF-4NA (TFA) be adapted for high-throughput screening (HTS) or microfluidic platforms?

Yes. For HTS:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.